molecular formula C11H14BrF2NO3S B7055166 5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide

5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide

Cat. No.: B7055166
M. Wt: 358.20 g/mol
InChI Key: WLYUESNHXOKPIX-UHFFFAOYSA-N
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Description

5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,4-difluorobenzene under acidic conditions to introduce the bromine atom. This is followed by sulfonamide formation through the reaction with a suitable sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,4-difluorophenol
  • 5-bromo-2,4-difluorotoluene
  • 2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The specific combination of functional groups also allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

5-bromo-2,4-difluoro-N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF2NO3S/c1-11(2,6-18-3)15-19(16,17)10-4-7(12)8(13)5-9(10)14/h4-5,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYUESNHXOKPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NS(=O)(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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